molecular formula C17H24N2OS2 B2363001 (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035036-74-7

(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2363001
CAS RN: 2035036-74-7
M. Wt: 336.51
InChI Key: HGULEVFVBUBFGD-SNAWJCMRSA-N
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Description

(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H24N2OS2 and its molecular weight is 336.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Screening

A related derivative, 4-(substituted phenyl)-2-(thiophen-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepine, synthesized from a similar compound, showed promise in antimicrobial, analgesic, and anti-inflammatory activities. This suggests potential pharmacological applications for the related (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Bhat, Chauhan, Kumar, & Kumar, 2014).

Structural Characterization and Tautomerism

The study of similar benzodiazepine derivatives, such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, revealed insights into the structural and tautomeric properties of these compounds. These findings can aid in understanding the chemical behavior of (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Ahumada et al., 2016).

Receptor Activation and Biochemical Analysis

Research on similar heteroarotinoids, such as ethyl (E)-4-[(2,3-dihydro-2,2,4,4-tetramethyl-2H-1-benzo[b]thiopyran-6-yl)-1-propenyl]-2-methylbenzoate, demonstrated their ability to activate specific receptors and induce biochemical activities. This may indicate similar potential for (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in receptor activation and biochemical pathways (Berlin et al., 2005).

Chemical Transformations and Derivatives

Research on tetrahydro-pyrrolobenzodiazepines, which share structural similarities, showed various chemical transformations yielding diverse derivatives. This highlights the potential for synthesizing a range of compounds from (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one for different applications (Voskressensky et al., 2014).

properties

IUPAC Name

(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(5-4-16-3-1-12-22-16)19-9-2-8-18(10-11-19)15-6-13-21-14-7-15/h1,3-5,12,15H,2,6-11,13-14H2/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULEVFVBUBFGD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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